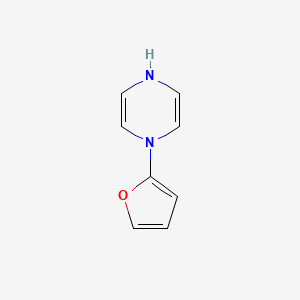

1-(Furan-2-yl)-1,4-dihydropyrazine

Beschreibung

1-(Furan-2-yl)-1,4-dihydropyrazine is a heterocyclic compound featuring a nonaromatic 1,4-dihydropyrazine core substituted with a furan-2-yl group at the 1-position. The 1,4-dihydropyrazine ring contains 8 π-electrons and is structurally distinct from aromatic analogs like pyrazine or 1,4-dihydropyridines due to its non-conjugated diene system . This compound exhibits unique photochemical behavior, undergoing ring contraction and photooxidation in solution, while solid-state reactions can yield cycloadducts like syndimers or cage-dimers when templated by thiourea . Its reactivity and stability are influenced by the electron-donating furan substituent, which modifies electronic distribution and steric interactions.

Eigenschaften

CAS-Nummer |

165460-19-5 |

|---|---|

Molekularformel |

C8H8N2O |

Molekulargewicht |

148.165 |

IUPAC-Name |

4-(furan-2-yl)-1H-pyrazine |

InChI |

InChI=1S/C8H8N2O/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-7,9H |

InChI-Schlüssel |

DDRWFXKMKIHYLW-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)N2C=CNC=C2 |

Synonyme |

Pyrazine, 1-(2-furanyl)-1,4-dihydro- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

- 1,4-Dihydropyrazines vs. 1,4-Dihydropyridines: Unlike 1,4-dihydropyridines, which are partially aromatic due to 6 π-electrons, 1,4-dihydropyrazines are nonaromatic with 8 π-electrons. This difference results in distinct NMR chemical shifts; for example, N,N'-disilylated 1,4-dihydropyrazines exhibit upfield-shifted proton resonances (δ = 4.53 ppm in CDCl₃ for compound 3 in ) compared to dihydropyridines. The dihedral angle between the pyrazine ring and substituents (e.g., 2.315 Å in ) further highlights conformational rigidity absent in more flexible dihydropyridines.

- This divergence underscores the role of ring strain and conjugation pathways in reactivity.

- N,N-Diacyl-1,4-dihydropyrazines: Acylated derivatives () display enhanced stability against oxidation due to electron-withdrawing groups.

Data Table: Key Comparisons

| Property | 1-(Furan-2-yl)-1,4-dihydropyrazine | 1,4-Dihydropyridines | 1,2-Dihydropyrazines | N,N-Diacyl-1,4-dihydropyrazines |

|---|---|---|---|---|

| Aromaticity | Nonaromatic (8 π-electrons) | Partially aromatic | Nonaromatic | Nonaromatic |

| Thermal Stability | Stable up to 100°C | Moderate | Low (ring-opening) | High |

| Oxidation Potential | ~ -0.7 V (estimated) | ~ -0.5 V | N/A | ~ -1.0 V (silylated analogs) |

| Key Reactivity | Photooxidation, [2+2] cycloaddition | Aromatic substitution | Ring-opening/electrocyclization | Fluorescence, cross-linking |

| Synthetic Complexity | Moderate (solution-phase) | Low | High | Moderate (solid-phase) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.